3-Methyl-5-phenylpentanoic acid

Description

Historical Context and Initial Research Contributions

The specific discovery of 3-Methyl-5-phenylpentanoic acid is not marked by a singular, seminal publication. Instead, like many specialized organic compounds, it likely first appeared in the chemical literature as an intermediate within a more extensive synthetic sequence. The development of general synthetic methodologies in the 20th century, such as the malonic ester synthesis, provided chemists with reliable pathways to construct substituted carboxylic acids. The synthesis of structurally related compounds, such as 3-methylpentanoic acid, has been well-documented and typically involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation. It is through the application and refinement of such established reactions that this compound would have been first synthesized, valued not as an end-product but as a stepping stone toward more complex molecular targets. Its presence in the catalogs of chemical suppliers today underscores its role as a readily accessible building block for research and development.

Structural Framework and Nomenclature Conventions

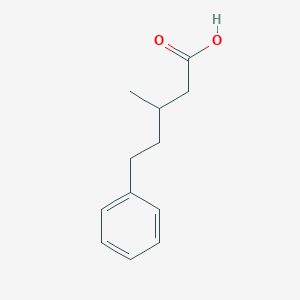

The structure of this compound is defined by a five-carbon (pentanoic) acid chain. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the carbon of the carboxyl group (-COOH) is designated as position 1. Following this system, a methyl group (-CH3) is attached to the carbon at position 3, and a phenyl group (-C6H5) is attached to the carbon at position 5. This arrangement results in the systematic name this compound. The carbon at position 3 is a chiral center, meaning the compound can exist as a pair of enantiomers, (R)-3-Methyl-5-phenylpentanoic acid and (S)-3-Methyl-5-phenylpentanoic acid, or as a racemic mixture.

Key chemical properties of the compound are summarized in the table below.

| Property | Value |

| CAS Number | 2939-13-1 sigmaaldrich.comabcr.com |

| Molecular Formula | C12H16O2 nih.gov |

| Molecular Weight | 192.25 g/mol cymitquimica.com |

| IUPAC Name | This compound |

Significance in Organic Synthesis and Chemical Sciences

The significance of this compound in the chemical sciences stems from its utility as a versatile building block in organic synthesis. Its molecular architecture offers several strategic advantages for the construction of more complex molecules.

The carboxylic acid functional group serves as a key reactive site, or "handle," allowing the molecule to undergo a wide range of chemical transformations. These include:

Esterification: Reaction with alcohols to form esters.

Amide Bond Formation: Coupling with amines to produce amides, a fundamental linkage in many biologically active molecules.

Reduction: Conversion of the carboxylic acid to a primary alcohol.

Conversion to Acid Chlorides: Transformation into a more reactive acyl chloride, facilitating reactions with a broader range of nucleophiles.

The presence of a phenyl group provides another site for functionalization and serves as a common structural motif in medicinal chemistry. The aliphatic chain connecting these two functional ends acts as a flexible spacer, which can be critical for positioning different parts of a larger molecule in a desired three-dimensional orientation. Furthermore, the chiral center at the third carbon allows for the synthesis of stereochemically pure compounds, which is crucial in the development of pharmaceuticals where a specific enantiomer is often responsible for the desired therapeutic effect. Related phenyl-substituted fatty acids are recognized as valuable intermediates; for instance, 5-phenylvaleric acid is a known metabolite and a synthetic precursor medchemexpress.com. This highlights the role of such structures as components for building larger, more complex chemical entities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKOKNXTRCQIJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 5 Phenylpentanoic Acid and Its Derivatives

Conventional and Established Synthetic Routes

The non-chiral synthesis of 3-Methyl-5-phenylpentanoic acid can be accomplished through several established routes in organic chemistry. These methods focus on the construction of the carbon skeleton and the introduction of the carboxylic acid functionality.

Direct Synthetic Approaches

Direct approaches aim to construct the target molecule in a minimal number of steps. One such method involves the use of organometallic reagents, like the Grignard reaction. This reaction allows for the formation of a key carbon-carbon bond. For instance, a Grignard reagent prepared from a suitable haloalkane can react with an electrophile to construct the main carbon chain. The synthesis of carboxylic acids can be achieved by reacting a Grignard reagent with carbon dioxide, followed by an acidic workup.

Another relevant direct method is the Reformatsky reaction, which involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc metal to form a β-hydroxy ester. This intermediate can then be further processed to yield the desired carboxylic acid structure. While not a single-step synthesis to the final product, it provides a direct route to a key structural motif.

Multi-step Total Synthesis Strategies Utilizing Advanced Chemical Transformations

More complex, multi-step strategies are often employed to build the molecule from simpler, readily available starting materials. A prominent example is the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids. This synthesis involves the alkylation of diethyl malonate. The general mechanism proceeds via deprotonation of the α-carbon of the malonic ester, followed by nucleophilic substitution with an appropriate alkyl halide. A second alkylation can be performed if necessary. The resulting substituted malonic ester is then hydrolyzed and subsequently decarboxylated upon heating to yield the target carboxylic acid. For this compound, this would involve the sequential alkylation with a phenethyl halide and a methyl halide.

Asymmetric Synthesis Approaches to Chiral Enantiomers and Diastereomers

The synthesis of specific stereoisomers of this compound requires the use of asymmetric catalysis or chiral auxiliaries. These methods are crucial for accessing enantiomerically pure forms of the compound.

Enantioselective Hydrogenation of Unsaturated Precursors

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules. This technique involves the reduction of a prochiral unsaturated precursor, such as an alkene, using a chiral transition metal catalyst. Ruthenium, rhodium, and iridium complexes with chiral ligands are commonly employed for this purpose. The hydrogenation of α,β-unsaturated carboxylic acids or their derivatives is a direct route to the corresponding chiral saturated acids. For example, the asymmetric hydrogenation of 2-phenethylacrylic acid has been shown to be a key step in the enantioselective synthesis of related compounds, with ruthenium catalysts providing high enantiomeric excess.

| Substrate | Catalyst System | Conditions | Yield (%) | ee (%) |

| 2-Phenethylacrylic acid | [Ru(benzene)Cl₂]₂ / MeOBIPHEP / Et₃N | Mild conditions | - | up to 98 |

| β,β-Disubstituted enones | Rhodium / Chiral bisphosphine thiourea (B124793) ligands | - | up to 96 | >99 |

| α,β-Unsaturated Nitriles | Iridium / Chiral N,P Ligands / Base | Low catalyst loading, H₂ | High | Excellent |

Table showing examples of enantioselective hydrogenation reactions for precursors related to this compound.

Organocatalytic Asymmetric Transformations

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions. A notable application is the asymmetric Michael addition, which is a key C-C bond-forming reaction. Research has demonstrated the highly enantioselective Michael addition of aromatic ketones to α,β,γ,δ-unsaturated nitro compounds using a chiral primary amine-thiourea catalyst derived from dehydroabietic amine. This methodology was successfully applied to the asymmetric synthesis of (R)-3-(aminomethyl)-5-phenylpentanoic acid, a derivative of the target compound. The reaction proceeds with excellent enantioselectivities, up to 95% ee.

| Substrate 1 | Substrate 2 | Catalyst | Conditions | Yield (%) | ee (%) |

| Aromatic Ketones | α,β,γ,δ-Unsaturated Nitro Compounds | Chiral primary amine-thiourea | Acidic co-catalyst | up to 95 | up to 95 |

| Trisubstituted β-ketoesters | Nitroalkenes | Cupreine-derived organocatalyst | Grinding | 72-99 | 85-99 |

Table illustrating organocatalytic asymmetric Michael additions for the synthesis of derivatives related to this compound.

Transition Metal-Catalyzed Asymmetric Reactions

Beyond hydrogenation, other transition metal-catalyzed reactions are pivotal in asymmetric synthesis. The Evans aldol (B89426) reaction is a classic example of a diastereoselective transformation that utilizes a chiral auxiliary to control the stereochemical outcome. This reaction can be used to synthesize chiral β-hydroxy carbonyl compounds with high stereoselectivity. A practical preparation of (3S)-hydroxy-5-phenylpentanoic acid has been developed using an Evans aldol addition of (R)-acetyloxazolidinone with 3-phenylpropanal (B7769412). The resulting diastereomers can be separated, and the chiral auxiliary can be removed to yield the enantiomerically enriched acid, which can then be converted to the target molecule.

Another advanced strategy is the enantioselective functionalization of C-H bonds, which represents a highly atom-economical approach to chiral molecules. Transition metal catalysts, including those based on palladium, rhodium, and iridium, in combination with chiral ligands such as chiral carboxylic acids, have been developed for this purpose. These catalysts can enable the selective cleavage and functionalization of enantiotopic C-H bonds to create chiral centers.

| Reaction Type | Substrates | Catalyst/Reagent | Key Feature |

| Evans Aldol Addition | (R)-Acetyloxazolidinone, 3-Phenylpropanal | TiCl₄, i-Pr₂NEt | Diastereoselective formation of (3S)-hydroxy-5-phenylpentanoic acid precursor. |

| Asymmetric C-H Activation | Thioamides | Cp*tBuCo(III) catalyst, Chiral amino acid | Enantioselective C(sp³)-H amidation. |

Table summarizing examples of transition metal-catalyzed asymmetric reactions for the synthesis of precursors to this compound.

Diastereoselective Synthetic Strategies from Chiral Auxiliaries

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org This approach is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. wikipedia.orgwilliams.edu

One of the most powerful and widely used classes of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. wikipedia.orgsantiago-lab.com These auxiliaries are particularly effective in directing stereoselective alkylation and aldol reactions. wikipedia.orgcolab.wsresearchgate.net The general strategy involves acylating the chiral oxazolidinone, which then directs the stereoselective functionalization at the α-position. santiago-lab.com The steric bulk of the substituents on the oxazolidinone ring effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered side. wikipedia.orgsantiago-lab.com After the desired stereocenter is set, the auxiliary can be cleaved under mild conditions to yield the chiral carboxylic acid, alcohol, or other derivatives. santiago-lab.com

For the synthesis of this compound, an N-acyl oxazolidinone derived from 5-phenylpentanoic acid can be prepared. Subsequent methylation of the corresponding enolate would proceed with high diastereoselectivity, controlled by the chiral auxiliary. The stereochemistry of the newly formed center is predictable based on the established models for Evans auxiliaries. arkat-usa.org

Another notable chiral auxiliary is pseudoephenamine, developed by Andrew G. Myers. nih.govsynarchive.com Amides derived from pseudoephenamine are known to undergo highly diastereoselective alkylations. nih.gov Similar to the Evans auxiliaries, the enolates of pseudoephenamine amides adopt a rigid conformation that directs the approach of the electrophile, leading to high levels of stereocontrol. synarchive.comharvard.edu An advantage of pseudoephenamine is that its amides often exhibit a high propensity for crystallization, which can facilitate purification and enhance diastereomeric purity. nih.gov

The table below summarizes key aspects of these chiral auxiliaries in the context of asymmetric synthesis.

| Chiral Auxiliary | Key Features | Typical Reactions |

| Evans Oxazolidinones | High diastereoselectivity, predictable stereochemical outcome, versatile cleavage methods. wikipedia.orgcolab.wsresearchgate.net | Asymmetric alkylations, aldol reactions, Diels-Alder reactions. wikipedia.orgcolab.ws |

| Myers Pseudoephenamine | High diastereoselectivity, crystalline derivatives, effective for forming quaternary centers. nih.gov | Asymmetric alkylations. nih.govsynarchive.com |

Biocatalytic and Enzymatic Transformations

Biocatalysis, the use of natural catalysts like enzymes, offers a green and highly selective alternative to traditional chemical methods. mdpi.com Enzymes operate under mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of chiral molecules. mdpi.comnih.gov

Enzyme-Catalyzed Reactions for Stereoselective Synthesis

Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic mixtures. almacgroup.com In the context of this compound, a lipase (B570770) could be used to selectively hydrolyze an ester derivative of the racemic acid. For instance, the enzymatic hydrolysis of racemic ethyl 3-phenylpentanoate has been studied, although the presence of a larger ethyl group at the stereocenter can reduce the enzymatic activity for some lipases. almacgroup.com

A study on the lipase-mediated kinetic resolution of methyl 3-hydroxy-5-phenylpentanoate demonstrated high enantiomeric excess and good yields. researchgate.net This highlights the potential of enzymatic methods for preparing enantiomerically enriched precursors. The choice of lipase, solvent, and acylating agent are critical parameters that need to be optimized for a successful resolution. researchgate.net

The table below shows results from a study on the transesterification of methyl 3-hydroxy-5-phenylpentanoate using various lipases.

| Lipase | Acylating Agent | Time (h) | Alcohol Yield (%) | Alcohol ee (%) | Acetate Yield (%) | Acetate ee (%) |

| PS-C | Vinyl Acetate | 18 | 46 | >99 | 46 | >99 |

| PS-D | Vinyl Acetate | 24 | 45 | >99 | 45 | >99 |

| PS | Vinyl Acetate | 240 | 35 | 30.4 | 33 | >99 |

| CRL | Vinyl Acetate | 240 | 98 | — | — | — |

| AYS | Vinyl Acetate | 240 | 90 | — | — | — |

Data adapted from a study on lipase-mediated kinetic resolution. researchgate.net

Microbial Fermentation Approaches for Related Structures

Microbial fermentation is a powerful technique for producing a wide range of chemicals, including chiral compounds. google.commdpi.com While direct fermentation to produce this compound is not widely reported, the production of related chiral acids and their precursors through fermentation is well-established. mdpi.com For example, various microorganisms are used for the industrial production of lactic acid, with specific strains yielding either the L(+) or D(-) isomer. mdpi.com

Engineered microorganisms can be designed to produce non-natural chiral compounds. google.com By introducing heterologous genes into a host organism like E. coli or Clostridium, new metabolic pathways can be created to synthesize desired molecules. google.comgoogle.com For instance, the production of (R)-3-hydroxybutyric acid has been achieved in engineered Clostridium species. google.com This approach could potentially be adapted for the production of this compound or its precursors by identifying and introducing the appropriate enzymatic machinery into a suitable microbial host. The production of chiral poly-3-hydroxyalkanoates (PHAs) by bacteria like Pseudomonas oleovorans also demonstrates the capability of microorganisms to synthesize chiral polyesters, which can be a source of chiral monomers. asm.org

Advanced and Sustainable Synthetic Techniques

Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and environmentally friendly processes. beilstein-journals.orginstituteofsustainabilitystudies.com Flow chemistry and the principles of green chemistry are at the forefront of this movement. beilstein-journals.orginstituteofsustainabilitystudies.com

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. beilstein-journals.orgmdpi.com This technology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and process intensification. beilstein-journals.orgmdpi.comresearchgate.net

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates has been a major area of application for flow chemistry. beilstein-journals.orgsioc-journal.cn For the synthesis of carboxylic acids, continuous flow methods have been developed for the oxidation of alcohols using catalysts like platinum on silica (B1680970) with hydrogen peroxide as the oxidant. rsc.orgrsc.org This approach allows for precise control of reaction conditions to selectively produce the carboxylic acid. rsc.orgrsc.org Another example is the continuous flow esterification of carboxylic acids, which can be achieved in high yields with short reaction times. organic-chemistry.org

While a specific flow synthesis for this compound is not detailed in the provided search results, the established flow methodologies for similar carboxylic acids and their derivatives suggest that a continuous process could be readily developed. rsc.orgrsc.orgorganic-chemistry.org This would involve optimizing the individual reaction steps in a flow reactor and then integrating them into a continuous sequence. mdpi.com

Green Chemistry Principles in Synthetic Design

Green chemistry is a set of principles aimed at reducing or eliminating the use and generation of hazardous substances in chemical processes. instituteofsustainabilitystudies.comjddhs.com These principles provide a framework for designing more sustainable and environmentally benign syntheses. instituteofsustainabilitystudies.comjddhs.com

Key green chemistry principles relevant to the synthesis of this compound include:

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts. jddhs.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives like water or bio-based solvents, and utilizing catalytic methods to reduce the need for stoichiometric reagents. instituteofsustainabilitystudies.comjddhs.comispe.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, and utilizing energy-efficient techniques like microwave-assisted synthesis or flow chemistry. jddhs.com

Use of Renewable Feedstocks: Sourcing starting materials from renewable biological sources.

Catalysis: Employing catalytic reagents (including biocatalysts) in small amounts rather than stoichiometric reagents. ispe.org

The biocatalytic and flow chemistry approaches discussed in the preceding sections are prime examples of the application of green chemistry principles. Biocatalysis utilizes renewable enzymes and mild reaction conditions, while flow chemistry can lead to improved energy efficiency and reduced waste. mdpi.comjddhs.comispe.org By consciously applying these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Transformations and Reaction Mechanisms of 3 Methyl 5 Phenylpentanoic Acid and Its Analogs

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a key functional group in 3-Methyl-5-phenylpentanoic acid, dictating much of its reactivity.

Esterification: this compound can undergo esterification to form esters. For example, the synthesis of (3R)-3-methyl-5-phenylpentanoic acid ethyl ester has been documented. guidechem.com Another related compound, 3-hydroxy-3-methyl-5-phenylpentanoic acid, is produced by the hydrolysis of its corresponding ethyl ester, ethyl 3-hydroxy-3-methyl-5-phenylpentanoate, using potassium hydroxide (B78521) in a mixture of water and methanol. mdpi.orgmdpi.comresearchgate.net Similarly, methyl (+)-(R)- and (-)-(S)-3-hydroxy-5-phenylpentanoates are known compounds. uzh.ch The esterification of phosphinic acids, which are structural analogs, has been optimized using various coupling reagents to produce potential HIV prodrugs. acs.org

Amidation: The carboxylic acid can be converted to an amide. Research has shown that 5-phenylvaleric acid, a close analog, can be converted to its corresponding amide in a moderate yield. sci-hub.se The amidation of (R)-3-Methyl-5-phenylpentanoic acid is a known reaction, with the resulting amide being used for chiral HPLC analysis. rsc.org

Reduction: The carboxylic acid group of this compound and its analogs can be reduced to the corresponding primary alcohol. The direct reduction of carboxylic acids to alcohols is a challenging transformation that typically requires strong reducing agents like diborane (B8814927) or lithium aluminum hydride (LiAlH4). nih.gov Milder reducing agents like sodium borohydride (B1222165) (NaBH4) can also be used, often in combination with activating agents. nih.govrsc.org For instance, 5-phenylpentanoic acid can be reduced to 5-phenylpentan-1-ol. rsc.org A manganese(I)-catalyzed hydrosilylation method has also been developed for the reduction of carboxylic acids to alcohols under mild conditions. nih.gov

Oxidation: The nitrile group of (Z)-3-Methyl-5-phenylpent-2-enenitrile can be oxidized to form this compound using oxidizing agents like potassium permanganate (B83412) or chromium trioxide in acidic conditions.

Reactions Involving the Phenyl and Methyl Substituents

The phenyl and methyl groups on the pentanoic acid chain also influence its chemical reactivity.

The phenyl group of this compound and its derivatives can undergo electrophilic aromatic substitution reactions. For example, the phenyl group in (Z)-3-Methyl-5-phenylpent-2-enenitrile can be substituted with halogens or nitro groups in the presence of a Lewis acid catalyst. Hydroxyl radicals (˙OH) can also undergo electrophilic addition to the phenyl ring of 5-(phenylselanyl)pentanoic acid. rsc.org

The methyl group at the 3-position introduces a chiral center (in most cases) and can influence the stereochemical outcome of reactions. The synthesis of various methyl-branched fatty acids, such as (R)-3-Methylheptanoic acid and (S)-3,4-Dimethylpentanoic acid, has been reported. rsc.orghmdb.ca

Olefinic Transformations of Unsaturated Precursors (e.g., (E/Z)-3-methyl-5-phenylpent-2-enoic acid)

Unsaturated precursors like (E/Z)-3-methyl-5-phenylpent-2-enoic acid are valuable intermediates in organic synthesis. lookchem.com These compounds can undergo various transformations at the carbon-carbon double bond. For example, photocatalytic E → Z isomerization of polarized alkenes has been studied, providing a method to control the stereochemistry of the double bond. acs.org Furthermore, β,γ-unsaturated carboxylic acids can be converted to α,β-unsaturated lactones through a tandem chlorination-lactonization reaction using sodium hypochlorite (B82951) pentahydrate. mdpi.com

Hydrogenation Reactions

Hydrogenation of the aromatic ring in phenyl-containing carboxylic acids is a key transformation for modifying their physicochemical properties. While specific studies on the hydrogenation of this compound are not extensively documented in publicly available literature, the hydrogenation of related phenylalkanoic acids is well-established. These reactions typically involve the reduction of the benzene (B151609) ring to a cyclohexane (B81311) ring, often requiring high pressures of hydrogen gas and a metal catalyst.

The choice of catalyst is critical in determining the stereoselectivity of the reaction, particularly when the substrate is chiral, as in the case of this compound. Catalysts such as rhodium on carbon (Rh/C) or ruthenium(IV) oxide (RuO₂) are commonly employed for the hydrogenation of aromatic rings. For instance, the hydrogenation of 3-phenylpropionic acid to 3-cyclohexylpropionic acid can be achieved using a rhodium-on-alumina catalyst.

| Substrate | Catalyst | Product | Reaction Conditions | Yield |

| 3-Phenylpropionic acid | Rh/Al₂O₃ | 3-Cyclohexylpropionic acid | H₂ (high pressure), various solvents | High |

| 4-Phenylbutyric acid | RuO₂ | 4-Cyclohexylbutyric acid | H₂ (70 atm), ethanol (B145695), 100 °C | 95% |

Halogenation Reactions (e.g., Bromination)

The introduction of a halogen atom into the structure of this compound can proceed via different pathways, depending on the reaction conditions and the specific halogenating agent used.

One common method for the bromination of carboxylic acids is the Hell-Volhard-Zelinsky reaction, which results in the selective bromination at the α-carbon. This reaction involves the conversion of the carboxylic acid to its acyl bromide intermediate, followed by enolization and reaction with bromine. For this compound, this would lead to the formation of 2-bromo-3-methyl-5-phenylpentanoic acid.

Alternatively, electrophilic aromatic substitution on the phenyl ring can be achieved using a Lewis acid catalyst. However, the presence of the deactivating carboxyl group would direct the incoming electrophile to the meta position, and the reaction conditions would need to be carefully controlled to avoid side reactions.

Michael Addition Reactions

While this compound itself is not a typical Michael acceptor or donor, its derivatives can participate in Michael addition reactions. For example, the corresponding α,β-unsaturated carboxylic acid, which could be formed through a dehydrogenation reaction, would be an excellent Michael acceptor.

In a related context, analogs of this compound can be synthesized using Michael addition reactions. For instance, the conjugate addition of an organocuprate reagent, such as lithium diphenylcuprate, to an α,β-unsaturated ester can be used to introduce the phenyl group at the β-position. A subsequent alkylation at the α-position would lead to the desired carbon skeleton.

Rearrangement Reactions

Carboxylic acids and their derivatives can undergo various rearrangement reactions. For this compound, a potential rearrangement could be the Arndt-Eistert homologation, which would convert it to 4-methyl-6-phenylhexanoic acid. This multi-step process involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. The key step is the Wolff rearrangement of the diazoketone, which can be induced thermally, photochemically, or by a metal catalyst like silver oxide, to form a ketene (B1206846) that is then trapped by water to yield the homologous acid.

Another possible rearrangement is the Curtius rearrangement, which would proceed through an acyl azide (B81097) intermediate to form an isocyanate, which could then be hydrolyzed to an amine with one fewer carbon atom.

Mechanistic Investigations of Key Transformations

The mechanisms of the aforementioned reactions have been the subject of extensive study. For instance, the stereochemical outcome of the Hell-Volhard-Zelinsky bromination is often rationalized by the formation of a planar enol or enolate intermediate, which can be attacked by bromine from either face, potentially leading to a racemic mixture at the α-carbon if it is a stereocenter.

In the context of hydrogenation, mechanistic studies have focused on understanding the interaction of the aromatic ring with the catalyst surface. The stereoselectivity of the reaction is often dictated by the initial adsorption geometry of the substrate on the catalyst. For chiral substrates, diastereoselectivity can be achieved by using chiral catalysts or by the influence of the existing stereocenter on the approach of the substrate to the catalyst surface.

The Wolff rearrangement, a key step in the Arndt-Eistert homologation, is believed to proceed through a concerted mechanism involving the migration of the alkyl group and the expulsion of nitrogen gas to form the ketene. The exact nature of the transition state and the influence of substituents on the migratory aptitude of different groups continue to be areas of active research.

Derivatives and Analogs in Academic Research

Synthesis and Structural Elucidation of Related Pentanoic Acid Scaffolds

The synthesis of pentanoic acid scaffolds related to 3-methyl-5-phenylpentanoic acid has been a subject of interest in the pursuit of chiral building blocks. A notable example is the practical preparation of (3S)-hydroxy-5-phenylpentanoic acid. This method involves an aldol (B89426) addition of (R)-acetyloxazolidinone with 3-phenylpropanal (B7769412), which yields two diastereomers. These diastereomers can be separated by silica (B1680970) gel column chromatography. The subsequent removal of the Evans auxiliary from the (3′R,4S)-imide provides the desired (S)-acid. nih.govresearchgate.net The enantiomeric excess of the resulting (S)-3-hydroxy-5-phenylpentanoic acid was determined to be 98.5% after conversion to its methyl ester. nih.gov

Another related scaffold that has been synthesized is 3-hydroxy-3-methyl-5-phenylpentanoic acid. Its synthesis involves the reflux of ethyl 3-hydroxy-3-methyl-5-phenylpentanoate with potassium hydroxide (B78521) in a mixture of water and methanol. After acidification, the final product is extracted. mdpi.com The structure of this compound has been elucidated using UV, IR, ¹H-NMR, ¹³C-NMR, and EI-MS spectroscopic techniques. mdpi.com

| Compound Name | Starting Materials | Key Reagents/Conditions | Product | Ref. |

| (3S)-Hydroxy-5-phenylpentanoic acid | (R)-Acetyloxazolidinone, 3-Phenylpropanal | TiCl₄, i-Pr₂NEt; LiOH, H₂O₂ | (S)-3-Hydroxy-5-phenylpentanoic acid | nih.govresearchgate.net |

| 3-Hydroxy-3-methyl-5-phenylpentanoic acid | Ethyl 3-hydroxy-3-methyl-5-phenylpentanoate | KOH, H₂O, MeOH; HCl | 3-Hydroxy-3-methyl-5-phenylpentanoic acid | mdpi.com |

Synthesis and Characterization of Stereoisomers and Diastereomers

The stereoselective synthesis of isomers of this compound derivatives is crucial for understanding their structure-activity relationships. Research has focused on controlling the stereochemistry at different carbon centers. For instance, the synthesis of diastereomers of (S)-4-amino-3-hydroxy-3-methyl-5-phenylpentanoic acid (a Me₃AHPPA derivative) has been achieved starting from Boc-L-Phe-OH. lookchem.com The resulting diastereomers were successfully separated by silica gel chromatography after being coupled to L-Ala-Iaa to form dipeptides. lookchem.com

The absolute configurations of these diastereomers were established by converting the free amino acids into corresponding trideuteriomethyl ester oxazolidones. This was achieved through a reaction with phosgene (B1210022) followed by esterification with deuterated methyl iodide (¹³H₃CI) and cesium carbonate (Cs₂CO₃). lookchem.com The stereochemistry was confirmed using ¹³C NMR, where the chemical shift differences, particularly for the C(3) methyl group, were indicative of the steric compression and thus the relative configuration. lookchem.com

Furthermore, the enantioselective synthesis of (3R,4S)-4-(N-methylamino)-3-hydroxy-5-phenylpentanoic acid has been reported, providing access to a specific stereoisomer with potential applications in more complex molecules. lookchem.comresearchgate.net Another approach to obtaining enantiomerically pure compounds is through optical resolution. Racemic 3-hydroxy-5-phenylpentanoic acid has been successfully resolved using cinchonidine (B190817) via diastereomeric salt formation, with crystallization in toluene (B28343) affording the (R)-salt with high efficiency. nii.ac.jp

| Compound | Starting Material | Key Steps/Reagents | Stereochemical Outcome | Ref. |

| (3S,4S)- and (3R,4S)-Me₃AHPPA derivatives | Boc-L-Phe-OH | Synthesis of diastereomeric mixture, separation via dipeptide formation | Separated diastereomers | lookchem.com |

| (3R,4S)-4-(N-methylamino)-3-hydroxy-5-phenylpentanoic acid | Not specified in abstract | Enantioselective synthesis | (3R,4S) isomer | lookchem.comresearchgate.net |

| (R)-3-Hydroxy-5-phenylpentanoic acid | Racemic 3-hydroxy-5-phenylpentanoic acid | Optical resolution with cinchonidine | (R)-enantiomer | nii.ac.jp |

Design and Synthesis of 3-Methylstatine Analogues

Statine and its analogues are important components of pepsin inhibitors. The this compound scaffold has been utilized in the design and synthesis of novel 3-methylstatine analogues. Specifically, derivatives of (S)-4-amino-3-hydroxy-3-methyl-5-phenylpentanoic acid (Me₃AHPPA) have been synthesized as a pair of diastereomers. lookchem.com

The synthesis starts from Boc-L-phenylalanine, which is converted to the corresponding methyl ketone. An addition of ethyl lithioacetate to this ketone yields the Boc-protected (S)-4-amino-3-hydroxy-3-methyl-5-phenylpentanoic acid ethyl ester as a mixture of diastereomers at the 3-position. lookchem.com The separation of these diastereomers was achieved chromatographically after further chemical modification. lookchem.com The stereochemical assignment at the C(3) position was determined by preparing a rigid oxazolidone derivative, which allowed for the analysis of steric compression effects using ¹³C NMR spectroscopy. lookchem.com

| Statine Analogue | Precursor | Key Reaction | Product | Ref. |

| (S)-4-Amino-3-hydroxy-3-methyl-5-phenylpentanoic acid derivatives (Me₃AHPPA) | Boc-L-Phe-OH | Addition of ethyl lithioacetate to the corresponding methyl ketone | Diastereomeric mixture of Boc-(S)-4-amino-3-hydroxy-3-methyl-5-phenylpentanoic acid ethyl ester | lookchem.com |

Incorporation into Complex Molecular Architectures (e.g., cyclodepsipeptides precursors)

The functionalized derivatives of this compound are valuable precursors for the synthesis of complex molecular architectures, such as cyclodepsipeptides. These cyclic compounds often exhibit significant biological activities. An example of this application is the synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid, which serves as a key building block for certain cyclodepsipeptides. researchgate.net The synthesis of this precursor involves a multi-step sequence that establishes the required stereochemistry and functional groups for subsequent incorporation into a larger peptide framework. researchgate.net

The general strategy for synthesizing such precursors often involves stereoselective reactions to introduce the hydroxyl and amino groups with the correct relative and absolute configurations. These precursors are then used in peptide synthesis, either in solution or on solid phase, to be integrated into a linear peptide chain which is subsequently cyclized to form the final cyclodepsipeptide.

Investigation of Branched and Functionalized Derivatives

Research into branched and functionalized derivatives of this compound has expanded the chemical space around this scaffold. For example, the enantioselective synthesis of (D)-2-tert-butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid has been achieved. nih.gov This difluorinated analog was incorporated into growth hormone secretagogue (GHS) compounds, leading to new analogs with significantly increased in vitro potency and improved in vivo efficacy and pharmacokinetic properties in rat models. nih.gov

Another functionalized derivative, 3-hydroxy-3-methyl-5-phenylpentanoic acid, has been synthesized and its spectral data thoroughly characterized. mdpi.com The synthesis of β-keto esters from ketones and ethyl chloroformate provides a general and efficient route to precursors that can be further elaborated into a variety of functionalized pentanoic acid derivatives. nih.gov These β-keto esters are valuable intermediates in organic synthesis. organic-chemistry.orgresearchgate.netrsc.org

| Derivative | Synthetic Approach | Application/Significance | Ref. |

| (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid | Enantioselective synthesis | Precursor for potent growth hormone secretagogue analogs | nih.gov |

| 3-Hydroxy-3-methyl-5-phenylpentanoic acid | Saponification of the corresponding ethyl ester | Characterized functionalized derivative | mdpi.com |

| β-Keto esters of phenyl-substituted ketones | Reaction of ketones with ethyl chloroformate | Versatile precursors for functionalized pentanoic acids | nih.gov |

Applications in Organic Synthesis and Chemical Biology Research

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a chiral center at the third carbon atom makes 3-methyl-5-phenylpentanoic acid a crucial chiral building block in asymmetric synthesis. This allows for the creation of stereochemically defined molecules, which is of paramount importance in medicinal chemistry and materials science.

One notable application is in the enantioselective synthesis of various bioactive compounds. For instance, the chiral primary amine-thiourea derived from dehydroabietic amine has been used to catalyze the Michael addition of aromatic ketones to nitrodienes, producing γ-nitro ketones with high enantioselectivity (up to 95% ee). This method was successfully applied to the asymmetric synthesis of chiral 3-(aminomethyl)-5-phenylpentanoic acid. thieme-connect.comrsc.org

Furthermore, enantiopure (3S)-hydroxy-5-phenylpentanoic acid has been prepared through the aldol (B89426) addition of (R)-acetyloxazolidinone with 3-phenylpropanal (B7769412). mdpi.comnih.govresearchgate.net The resulting diastereomers can be separated chromatographically, and subsequent removal of the chiral auxiliary yields the desired enantiomerically pure acid. mdpi.comnih.govresearchgate.net This enantiopure acid is a key intermediate for synthesizing various natural products. mdpi.comnih.govresearchgate.net

The enantioselective hydrogenation of β,β-disubstituted acrylic acids, such as (Z)-4-methyl-3-phenylpent-2-enoic acid, provides another route to chiral this compound derivatives with high enantiomeric excess. rsc.org Similarly, the asymmetric hydrogenation of 2-phenethylacrylic acid, catalyzed by a ruthenium complex with a chiral phosphine (B1218219) ligand, has been employed to synthesize (R)-3-methyl-5-phenylpentanenitrile, a fragrance ingredient. researchgate.net

Precursor in Total Synthesis Strategies of Natural Products and their Analogs

This compound and its derivatives serve as vital precursors in the total synthesis of a variety of natural products and their analogs, particularly those containing diarylpentanoid and diarylheptanoid skeletons. mdpi.comnih.govresearchgate.net

A significant example is the use of enantiopure (3S)-hydroxy-5-phenylpentanoic acid in the asymmetric synthesis of (S)-daphneolone, (S)-dihydroyashabushiketol, and the formal synthesis of (3S,5S)-yashabushidiol B. mdpi.comnih.govresearchgate.net The synthesis strategy involves converting the chiral acid into a Weinreb amide, which then acts as a versatile acylating agent for reactions with organolithium or organomagnesium reagents to construct the core structures of these natural products. mdpi.comnih.govresearchgate.net

The compound has also been identified as a component of certain natural products. For example, this compound has been reported in Salvia dorisiana. nih.gov Furthermore, derivatives like 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) are found in stictamides A-C, which are inhibitors of the MMP12 enzyme. acs.org

Intermediate in the Construction of Complex Organic Compounds

Beyond its role in natural product synthesis, this compound is a key intermediate in the construction of a broader range of complex organic compounds. lookchem.com Its structure allows for a variety of chemical transformations, making it a versatile building block. lookchem.com

For example, it can be used to synthesize derivatives through reactions like esterification, amidation, and reductions of the carboxylic acid group. The phenyl group and the alkyl chain can also be functionalized to introduce further complexity. Research has been conducted on derivatives such as 3-hydroxy-3-methyl-5-phenylpentanoic acid and ethyl (E)-3-methyl-5-phenyl-2-pentenoate. mdpi.comuq.edu.aufairlielab.com.au

The synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid, a complex amino acid, highlights the utility of related phenylpentanoic acid structures in building intricate molecular architectures. researchgate.net

Utilization in the Development of New Synthetic Reagents and Catalysts

While direct application of this compound in the development of new synthetic reagents and catalysts is not extensively documented, its derivatives play a role in advancing synthetic methodologies. The use of chiral ligands derived from compounds structurally related to this compound in asymmetric catalysis is an area of ongoing research. For instance, the development of bifunctional organocatalysts based on dehydroabietane has been shown to be effective in various asymmetric reactions, and the synthesis of chiral γ-aminobutyric acid derivatives from precursors related to this compound demonstrates the potential for creating new catalytic systems. thieme-connect.comrsc.org

The study of reactions involving derivatives of this compound, such as enantioselective hydrogenations and Michael additions, contributes to the broader understanding and development of new synthetic methods and catalysts. thieme-connect.comrsc.org

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy Studies (e.g., ¹H NMR, ¹³C NMR, Difference NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 3-Methyl-5-phenylpentanoic acid, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of (R)-3-Methyl-5-phenylpentanoic acid in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.19-7.31 ppm. The protons of the methylene (B1212753) groups and the methine proton resonate in the upfield region, with specific chemical shifts and coupling patterns that allow for their assignment. For instance, the methyl group protons (CH₃) appear as a doublet at approximately δ 1.06 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For a derivative, 3-hydroxy-3-methyl-5-phenylpentanoic acid, the carbon of the methyl group resonates at δ 26.56 ppm, while the carbons of the methylene groups and the phenyl ring appear at distinct chemical shifts. mdpi.orgresearchgate.net The carboxyl carbon (C=O) is typically observed further downfield. mdpi.orgresearchgate.net For (R)-3,5-Dimethylhexanoic acid, a related compound, the carboxyl carbon appears at δ 180.0 ppm. rsc.org

Difference NMR: While specific Difference NMR studies on this compound are not extensively detailed in the provided results, this technique is invaluable for determining stereochemistry and through-space proton interactions by observing the Nuclear Overhauser Effect (NOE). Such studies would be crucial in confirming the relative stereochemistry of chiral centers.

Table 1: ¹H NMR Spectroscopic Data for (R)-3-Methyl-5-phenylpentanoic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.31-7.26 | m | 2H | Aromatic (Ph) |

| 7.21-7.19 | m | 3H | Aromatic (Ph) |

| 2.73-2.57 | m | 2H | CH₂ (benzylic) |

| 2.43 | dd | 1H | CH₂ (α to COOH) |

| 2.23 | dd | 1H | CH₂ (α to COOH) |

| 2.09-2.00 | m | 1H | CH (methine) |

| 1.76-1.67 | m | 1H | CH₂ (β to Ph) |

| 1.60-1.51 | m | 1H | CH₂ (β to Ph) |

| 1.06 | d | 3H | CH₃ |

Data obtained in CDCl₃ at 400 MHz. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for Related Compounds

| Compound | Carbon | Chemical Shift (δ) ppm |

|---|---|---|

| (R)-3,5-Dimethylhexanoic acid rsc.org | C=O | 180.0 |

| CH₂ | 46.2 | |

| CH | 42.2 | |

| CH | 27.9 | |

| CH₂ | 25.2 | |

| CH₃ | 23.2 | |

| CH₃ | 22.1 | |

| CH₃ | 19.7 | |

| 3-Hydroxy-3-methyl-5-phenylpentanoic acid mdpi.orgresearchgate.net | C=O | 177.1 |

| C1' (quat. Ar) | 141.8 | |

| ArCH | 128.4, 128.2, 125.8 | |

| C3 (quat.) | 71.36 | |

| CH₂ | 44.74, 43.63, 30.19 | |

| CH₃ | 26.56 |

Data for (R)-3,5-Dimethylhexanoic acid obtained in CDCl₃ at 101 MHz. rsc.org Data for 3-Hydroxy-3-methyl-5-phenylpentanoic acid obtained in CDCl₃ at 15 MHz. mdpi.orgresearchgate.net

High-Resolution Mass Spectrometry Investigations (e.g., HRMS, ESI-MS, EI-MS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of this compound and its derivatives with high accuracy.

HRMS (ESI): For the precursor, 3-Methylene-5-phenylpentanoic acid, High-Resolution Mass Spectrometry with Electrospray Ionization (ESI) in negative mode shows the [M-H]⁻ ion at an exact mass of 189.0923, which is in close agreement with the calculated value of 189.0921 for the formula C₁₂H₁₃O₂. rsc.org This confirms the molecular formula of the deprotonated molecule.

EI-MS: Electron Ionization Mass Spectrometry (EI-MS) of related compounds provides characteristic fragmentation patterns. For 3-Hydroxy-3-methyl-5-phenylpentanoic acid, the mass spectrum shows a prominent peak for the loss of a water molecule (M⁺-H₂O) at m/z 190. mdpi.orgresearchgate.net The base peak is often the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, a common fragment for compounds containing a benzyl (B1604629) group. mdpi.orgresearchgate.net For 2(R,S),3(S,R)-2,3-Dibromo-3-methyl-5-phenyl-2-pentanoic acid, the molecular ion peaks are observed at m/z 348, 350, and 352, corresponding to the isotopic pattern of two bromine atoms. researchgate.netmdpi.org

Table 3: High-Resolution Mass Spectrometry Data

| Compound | Ionization Method | Observed m/z | Calculated m/z | Formula |

|---|---|---|---|---|

| 3-Methylene-5-phenylpentanoic acid rsc.org | HRMS (ESI) | 189.0923 [M-H]⁻ | 189.0921 | C₁₂H₁₃O₂ |

| (R)-3,5-Dimethylhexanoic acid rsc.org | HRMS (ESI) | 143.1076 [M-H]⁻ | 143.1078 | C₈H₁₅O₂ |

These data confirm the elemental composition of the molecules.

Infrared and Ultraviolet-Visible Spectroscopy Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in the molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of (R)-3-Methyl-5-phenylpentanoic acid shows a broad absorption band for the hydroxyl group (O-H) of the carboxylic acid, typically in the range of 3479 cm⁻¹. rsc.org The carbonyl group (C=O) of the carboxylic acid exhibits a strong absorption band around 1707 cm⁻¹. rsc.org Characteristic C-H stretching vibrations for the aromatic and aliphatic parts of the molecule are also observed. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of a related compound, 3-hydroxy-3-methyl-5-phenylpentanoic acid, in ethanol (B145695) shows absorption maxima at 249, 255 (shoulder), 261, and 268 nm, which are characteristic of the phenyl group. mdpi.orgresearchgate.net The weak absorption at 295 nm is also noted. mdpi.orgresearchgate.net

Table 4: Infrared (IR) Spectroscopy Data for (R)-3-Methyl-5-phenylpentanoic acid

| Wavenumber (cm⁻¹) | Description |

|---|---|

| 3479 | O-H stretch (carboxylic acid) |

| 3028 | C-H stretch (aromatic) |

| 2961, 2926 | C-H stretch (aliphatic) |

| 1707 | C=O stretch (carboxylic acid) |

| 1454 | C=C stretch (aromatic) |

| 746, 698 | C-H bend (aromatic) |

Data obtained from a KBr pellet. rsc.org

X-ray Crystallography of Derivatives and Related Compounds for Absolute Structure Determination

Advanced Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC, SFC)

To determine the enantiomeric purity of this compound, advanced chromatographic techniques are employed, which are capable of separating enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating the enantiomers of chiral compounds. For the analysis of (R)-3-Methyl-5-phenylpentanoic acid, it is often derivatized to its corresponding amide. The enantiomers are then separated on a chiral stationary phase, such as a Chiralpak AD-H column. rsc.org Using a mobile phase of n-hexane and 2-propanol, the two enantiomers exhibit different retention times (tR), allowing for their quantification and the determination of the enantiomeric excess (ee). rsc.org For the corresponding amide of this compound, the (S)-enantiomer has a retention time of 7.52 minutes, while the (R)-enantiomer has a retention time of 8.35 minutes under specific conditions. rsc.org

Supercritical Fluid Chromatography (SFC): Chiral SFC is another powerful technique for enantiomeric separation. It often provides faster separations and uses environmentally benign supercritical CO₂ as the main mobile phase component. This technique is also used for determining the enantiomeric excess of related chiral carboxylic acids.

Table 5: Chiral HPLC Conditions for Enantiomeric Purity Assessment of the Amide Derivative of this compound

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H |

| Mobile Phase | n-hexane/2-propanol = 85:15 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | 7.52 min |

| Retention Time (R)-enantiomer | 8.35 min |

These conditions allowed for the determination of a 93% ee for the (R)-enantiomer. rsc.org

Stereochemical Aspects and Chiral Recognition

Determination of Absolute and Relative Configurations

The absolute configuration of a chiral molecule describes the precise three-dimensional arrangement of its atoms. For derivatives of 3-Methyl-5-phenylpentanoic acid, this is a critical parameter established through various analytical techniques.

The absolute configuration of related compounds, such as 3-hydroxy-5-phenylpentanoic acid, has been determined following enzymatic hydrolysis and esterification. The resulting enantiomerically pure methyl (3R)-hydroxy-5-phenylpentanoate was identified using High-Performance Liquid Chromatography (HPLC) on a chiral column. nih.govresearchgate.net This method provides an unambiguous assignment of the stereocenter.

In more complex analogues like 4-amino-3-hydroxy-3-methyl-5-phenylpentanoic acid (Me3AHPPA), the absolute configurations of its diastereomers were established by converting the free amino acids into trideuteriomethyl ester oxazolidones. lookchem.com Subsequent analysis using 13C NMR spectroscopy revealed significant differences in chemical shifts between the diastereomers, which is consistent with the assigned stereochemistry due to steric compression effects. lookchem.com For instance, the methyl carbon at C(3) in the oxazolidone derived from the (3S,4S)-Me3AHPPA isomer resonates upfield compared to the derivative from the (3R,4S)-isomer. lookchem.com

The concept of relative configuration, which describes the stereochemical relationship between two different chiral centers within the same molecule, is also vital. libretexts.org For precursors to this compound synthesized via methods like the Evans-aldol addition, the stereochemistry of the newly formed chiral centers is assigned based on established models and spectroscopic data, such as the analysis of diastereotopic methylene (B1212753) protons in the NMR spectrum. nih.gov

Methodologies for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the ee of this compound and its derivatives.

Researchers have successfully used various chiral columns to separate the enantiomers and quantify their ratios. The ee is often determined after converting the carboxylic acid to its methyl ester or amide derivative to improve chromatographic performance. nih.govrsc.org

| Compound | HPLC Column | Mobile Phase | Detection | Reference |

| Methyl (3R)-hydroxy-5-phenylpentanoate | Chiralcel®OD-H | Not specified | Not specified | nih.govresearchgate.net |

| (S)-3-Hydroxy-5-phenylpentanoic acid (as methyl ester) | Chiralcel OJ-H | IPA/hexane = 30/70 | 210 nm | nih.gov |

| (R)-3-Methyl-5-phenylpentanoic acid (as amide) | Chiralpak AD-H | n-hexane/2-propanol = 85:15 | 254 nm | rsc.org |

| (3R)-3-Phenyl-3-hydroxypropionoic acid methyl amide | DAICEL CHIRALPAK AS-H | i-PrOH/Hexane = 1/2 | 254 nm | wiley-vch.de |

These HPLC methods provide precise retention times for each enantiomer, allowing for accurate calculation of the enantiomeric excess. For example, in the analysis of the amide of this compound, the (S)-enantiomer had a retention time of 7.52 minutes, while the (R)-enantiomer had a retention time of 8.35 minutes under specific conditions. rsc.org

Diastereomeric Resolution and Separation Techniques

Optical resolution is a crucial process for separating a racemic mixture into its individual enantiomers. For acidic compounds like this compound and its hydroxylated analogue, resolution via diastereomeric salt formation is a widely used and effective technique on both laboratory and industrial scales. nii.ac.jpnih.gov

This method involves reacting the racemic acid with an enantiomerically pure chiral base, known as a resolving agent. This reaction creates a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. nii.ac.jplibretexts.org These differences allow for their separation by techniques like fractional crystallization. nii.ac.jplibretexts.org

For the resolution of racemic 3-hydroxy-5-phenylpentanoic acid, chiral bases like cinchonidine (B190817) and (–)-2-amino-1,2-diphenylethanol (ADPE) have been employed successfully. nii.ac.jpnih.gov The efficiency of the resolution can be highly dependent on the choice of solvent used for crystallization. nii.ac.jp For instance, the resolution of 3-hydroxy-5-phenylpentanoic acid with cinchonidine was particularly efficient when carried out in toluene (B28343), affording the (R)-salt. nii.ac.jp Crystallographic analysis of the diastereomeric salts has shown that specific interactions, such as hydrogen bonding and CH/π interactions, are critical for the chiral recognition and the stability of the crystal structure of the less-soluble salt. nii.ac.jpnih.gov

Another powerful separation technique involves chromatographic separation of diastereomeric intermediates. In the asymmetric synthesis of (3S)-hydroxy-5-phenylpentanoic acid, the diastereomeric Evans imide precursors were effectively separated using silica (B1680970) gel column chromatography. nih.gov

| Racemic Acid | Resolving Agent | Resulting Salt | Key Finding | Reference |

| 3-Hydroxy-5-phenylpentanoic acid | Cinchonidine | (R)-acid · cinchonidine salt | Highly efficient resolution in toluene. | nii.ac.jp |

| 3-Hydroxy-5-phenylpentanoic acid | (–)-ADPE | (R)-acid · (–)-ADPE salt | Less polar solvents generally yielded better results. | nih.gov |

Once the diastereomers are separated, the pure enantiomer of the acid can be recovered by treating the salt with a strong acid to break the ionic bond with the chiral base. libretexts.org

Chiroptical Properties and Their Measurement (e.g., Optical Rotation)

Chiroptical properties are the optical responses of chiral substances to polarized light. The most fundamental of these is optical rotation, which is the rotation of the plane of plane-polarized light by a solution of a chiral compound. This property is measured using a polarimeter. wiley-vch.de

The sign (+ or -) and magnitude of the specific rotation ([α]) are characteristic physical constants for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). For example, enantioselective reductions of methyl 3-oxo-5-phenylpentanoate were unequivocally confirmed by both chiroptical and HPLC retention data. nih.govresearchgate.net

The specific rotation for (R)-3-Methyl-5-phenylpentanoic acid has been reported, providing a key data point for its characterization.

| Compound | Specific Rotation Value | Conditions | Reference |

| (R)-3-Methyl-5-phenylpentanoic acid | [α]D25 +67.6° | c 1.0, C6H6 | rsc.org |

| (3R)-3-Phenyl-3-hydroxypropionoic acid methyl amide | [α]D24 +26.8° | c 0.58, MeOH, 99% ee | wiley-vch.de |

These measurements are essential for confirming the identity and enantiomeric purity of a synthesized or resolved sample.

Stereochemical Control in Asymmetric Inductions

Asymmetric synthesis aims to selectively create a specific stereoisomer of a chiral product. For this compound and its derivatives, several strategies have been developed to control the stereochemistry during their formation.

One prominent method is the use of chiral auxiliaries, which are enantiomerically pure compounds temporarily incorporated into a substrate to direct the stereochemical course of a reaction. The Evans-aldol reaction is a classic example, where a chiral oxazolidinone auxiliary is used to control the addition of an enolate to an aldehyde. nih.gov In the synthesis of (3S)-hydroxy-5-phenylpentanoic acid, the aldol (B89426) addition of an (R)-acetyloxazolidinone to 3-phenylpropanal (B7769412) proceeded with high diastereoselectivity. nih.gov After the reaction, the chiral auxiliary is removed to yield the desired optically pure product. nih.gov

Catalytic asymmetric hydrogenation is another powerful tool. The enantioselective hydrogenation of a precursor, 3-aryl-2-methylacrylic acid, using an in situ prepared ruthenium catalyst with an axially chiral phosphine (B1218219) ligand, has been shown to produce 2-methyl-5-phenylpentanoic acid with up to 98% enantiomeric excess. researchgate.net Similarly, neutral iridium catalysts with chiral phosphine-carboxy ligands have been used for the asymmetric hydrogenation of unsaturated carboxylic acids to produce chiral products like (R)-3-Methyl-5-phenylpentanoic acid with high enantioselectivity. rsc.org

Other reported methods for achieving stereocontrol in the synthesis of the 3-hydroxy-5-phenylpentanoic acid backbone include organocatalytic epoxidation followed by ring-opening and asymmetric hydroboration of unsaturated amides. nih.gov These diverse strategies provide a versatile toolkit for chemists to access specific stereoisomers of this compound and related structures with high levels of purity.

Computational and Theoretical Studies

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of 3-Methyl-5-phenylpentanoic acid and its flexibility. The presence of a chiral center at the C3 position and multiple rotatable bonds means the molecule can adopt various spatial arrangements, or conformers.

The goal of conformational analysis is to identify the low-energy conformers, as these are the most likely to be present under normal conditions and are often responsible for the molecule's biological activity and physical properties. Computational studies on structurally related molecules, such as γ-amino acids and phenyl-substituted carboxylic acids, have demonstrated that molecular modeling can effectively map out the potential energy surface. researchgate.netacs.orgunicamp.br For instance, studies on γ-amino acids with a cyclobutane (B1203170) constraint have used modeling to examine low-energy conformers and their hydrogen bonding patterns. researchgate.netacs.org Similarly, conformational analyses have been performed on chiral carboxylic acids to understand how their lowest-energy conformers contribute to observed spectroscopic data. mtu.edu For this compound, such studies would involve systematically rotating the bonds—particularly around the C3-C4, C4-C5, and the C-phenyl bonds—to find the geometries that represent energy minima. These analyses can reveal how the phenyl and methyl groups orient themselves relative to the carboxylic acid function, which is crucial for predicting how the molecule might interact with biological targets or other molecules.

Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties and reactivity of organic molecules. researchgate.net For this compound, DFT methods can provide a detailed picture of electron distribution, orbital energies, and molecular reactivity.

Functionals like B3LYP and M05-2X are commonly employed for such calculations on organic compounds. researchgate.netosti.govnih.govnih.gov For example, in a study on related 5-selanylpentanoic acids, DFT calculations using the M05-2X functional were crucial for validating the formation of transient species observed in experiments. rsc.org These calculations can determine properties such as Mulliken spin density, which indicates how unpaired electron density is distributed in a radical species, and the free energy changes (ΔG) of reaction steps. rsc.org

For this compound, DFT could be used to calculate a variety of reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental, as the HOMO energy relates to the ability to donate electrons (nucleophilicity) and the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. Other calculated parameters, such as the electrostatic potential mapped onto the electron density surface, can reveal the regions of the molecule that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack).

Table 1: Representative DFT Functionals Used in Organic Molecule Studies

| Functional | Type | Common Applications |

| B3LYP | Hybrid GGA | Geometry optimization, vibrational frequencies, electronic properties. researchgate.net |

| M05-2X | Hybrid Meta-GGA | Thermochemistry, kinetics, noncovalent interactions, radical species. nih.govrsc.org |

| ωB97X-D | Range-Separated Hybrid | Noncovalent interactions, reaction barrier heights. rsc.org |

| PBE0 | Hybrid GGA | General purpose electronic structure calculations. rsc.org |

This table is for illustrative purposes and lists functionals commonly applied to similar organic compounds.

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. osti.govacs.org These predictions are valuable for confirming molecular structures and interpreting experimental spectra.

The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR shielding constants, which are then converted to chemical shifts. rsc.orgresearchgate.net The accuracy of these predictions depends on the level of theory (DFT functional and basis set) and how the solvent environment is modeled. rsc.orgmdpi.com Recent advancements incorporate machine learning techniques with DFT results to achieve even higher accuracy, with root mean square deviations (RMSDs) for ¹³C and ¹H chemical shifts as low as 2.10 ppm and 0.18 ppm, respectively, for a range of organic molecules. osti.govacs.org

For this compound, a typical computational workflow would involve:

Optimizing the geometry of the lowest-energy conformer(s).

Performing GIAO-DFT calculations to obtain the isotropic shielding constants for each nucleus.

Calculating the final chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Similarly, IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities after geometry optimization. Comparing the predicted spectrum with the experimental one can help in assigning the observed vibrational bands to specific molecular motions.

Table 2: Hypothetical Comparison of Experimental vs. Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Experimental Shift (ppm) (Illustrative) | Predicted Shift (ppm) (GIAO-DFT) |

| C=O | 179.5 | 180.1 |

| Phenyl C1 | 141.2 | 141.8 |

| Phenyl C2, C6 | 128.5 | 128.8 |

| Phenyl C3, C5 | 128.3 | 128.6 |

| Phenyl C4 | 126.0 | 126.3 |

| C3 | 35.1 | 35.5 |

| C2 | 43.2 | 43.6 |

| C4 | 38.9 | 39.2 |

| C5 | 31.8 | 32.1 |

| C3-Methyl | 19.5 | 19.9 |

Note: This table is a hypothetical example to illustrate the application. Actual experimental values may vary. Predicted values are representative of what modern computational methods can achieve.

Simulations of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. smu.edu This provides a deeper understanding of reaction kinetics and thermodynamics. For this compound, several types of reactions could be simulated.

One relevant reaction is the oxidation of the phenyl group or the aliphatic chain. Studies on the oxidation of alkylbenzenes, for example, use detailed chemical kinetic mechanisms to simulate the processes and predict outcomes. bohrium.comresearchgate.netresearchgate.net For instance, the OH-radical initiated oxidation of toluene (B28343) has been shown through both experimental and theoretical studies to proceed via different pathways, and computational analysis helps to determine the energetics of each route. acs.orggdut.edu.cn

Another example is the formation of this compound itself, which can be formed via the oxidation of (Z)-3-Methyl-5-phenylpent-2-enenitrile. Computational simulations could model this transformation, identifying the intermediates and the transition state for the hydrolysis of the nitrile group to the carboxylic acid. The mechanism of nucleophilic acyl substitution in carboxylic acid derivatives is a well-studied area where computational analysis provides insight into tetrahedral intermediates and reaction barriers. classcentral.comacs.org By mapping the potential energy surface along the reaction coordinate, researchers can calculate the activation barrier (ΔG‡), which is the energy difference between the reactants and the highest-energy transition state, thus predicting the feasibility and rate of the reaction.

Computational Approaches for Predicting Molecular Interactions and Properties (e.g., Collision Cross Section)

Beyond structure and reactivity, computational methods can predict a wide range of molecular properties and interactions. This includes physical properties like partition coefficients (e.g., logP) and molecular-level data such as the collision cross section (CCS). diva-portal.orgnih.gov

The CCS is a measure of the effective area of an ion in the gas phase and is an increasingly important parameter in analytical techniques like ion mobility-mass spectrometry (IM-MS) for identifying small molecules. bohrium.com While experimental CCS libraries are growing, they remain limited. Consequently, computational prediction of CCS values has become a major focus. uq.edu.au Deep learning and other machine learning models are now used to predict CCS values from a molecule's structure (often represented by its SMILES notation) with high accuracy, often achieving a median relative error of less than 3%. bohrium.comnih.govacs.org These predictions can significantly reduce the number of false positives in metabolite identification. nih.govacs.org

For this compound, a predicted CCS value would be a valuable identifier in metabolomics and other complex mixture analyses. Other computationally derived properties, such as the topological polar surface area (TPSA), are also used to predict membrane permeability and other pharmacokinetic properties.

Table 3: Computationally Predicted Molecular Properties for a Related Compound (5-phenylvaleric acid)

| Property | Method | Predicted Value | Reference |

| Partition Coefficient (logP) | Free Energy Calculation (BAR method) | - | nih.gov |

| Free Energy of Solvation | MD Simulation | - | nih.gov |

| Partitioning in Lipid Bilayers | MD Simulation / COSMOmic | Profile Dependent | diva-portal.orgnih.gov |

Note: This table shows examples of properties predicted for a structurally similar compound, 5-phenylvaleric acid, to illustrate the capabilities of computational methods.

Future Research Directions and Emerging Trends

Development of More Efficient and Selective Synthetic Routes

Future research will likely focus on creating more atom-economical, efficient, and stereoselective pathways to 3-Methyl-5-phenylpentanoic acid and its analogs. While classical methods may be employed, the development of advanced synthetic strategies is a key area of investigation. A significant challenge lies in controlling the stereochemistry at the C3 position, making enantioselective synthesis a major goal.

One promising direction is the use of asymmetric hydrogenation. For instance, the synthesis of a similar compound, 2-methyl-5-phenylpentanoic acid, has been achieved with high enantiomeric excess (up to 99%) using an in-situ prepared ruthenium catalyst with a chiral ferrocenyl phosphine (B1218219) ligand. nih.gov Adapting such catalytic systems for the β,β-disubstituted structure of this compound is a logical and important next step. lookchem.com Another approach involves the direct enantioselective and regioselective alkylation of unsaturated carboxylic acids using chiral lithium amides as traceless auxiliaries, a method that has shown success for related structures. escholarship.org

Modern methods like photocatalytic late-stage decarboxylative functionalization also offer a powerful platform for the selective modification of fatty acid derivatives, which could be adapted for novel syntheses of this target molecule under mild conditions. chemrxiv.org

Exploration of Novel Chemical Transformations and Catalytic Systems

The carboxylic acid and the hydrocarbon chain of this compound are prime targets for novel chemical transformations using advanced catalytic systems. The functionalization of the C-H bonds within the alkyl chain, which is traditionally considered unreactive, is a particularly exciting frontier.

Recent breakthroughs in catalysis offer numerous possibilities:

Metallaphotoredox Catalysis: This strategy has emerged as a powerful tool for the functionalization of both aliphatic and aromatic carboxylic acids. princeton.edu It could enable diverse transformations such as arylation, amination, and trifluoromethylation directly on the this compound scaffold. princeton.edu

Bimetallic Cooperative Catalysis: Systems using cooperative palladium and copper catalysts have been developed for the direct decarbonylative heteroarylation of carboxylic acids. nih.gov This could allow for the conversion of the carboxyl group of this compound into a new aryl or heteroaryl moiety, significantly diversifying its structure.

Ruthenium-Catalyzed C-H Activation: The use of ruthenium catalysts, particularly in sustainable solvent systems like deep eutectic solvents (DESs), allows for selective C-H functionalization, such as alkynylation. bohrium.com Applying this to this compound could lead to novel derivatives with unique properties.

Electro-oxidation: Leveraging the self-assembly of carboxylate substrates on an anode surface can enable selective electrooxidative decarboxylation and coupling reactions, even in the presence of sensitive catalysts. researchgate.net This offers a new avenue for controlled radical functionalization.

These methods represent a shift from transformations at the carboxylic acid group to the more challenging modification of the molecule's hydrocarbon backbone. sciencedaily.com

Design and Synthesis of Advanced Derivatives for Specific Research Applications

The inherent structure of this compound makes it an excellent starting point for creating advanced derivatives tailored for specific research applications. By modifying the phenyl ring, the carboxylic acid, or the alkyl chain, researchers can fine-tune the molecule's properties.

Future work could focus on synthesizing derivatives such as:

Protonophoric Mitochondrial Uncouplers: Fatty acids can act as protonophores. By attaching an aryl-urea group, which can act as a synthetic anion receptor, it's possible to create a new class of mitochondrial uncouplers where the functional groups are separated by a long alkyl chain. rsc.org

Biologically Active Mimetics: Natural fatty acids often lack potency and selectivity in biological systems due to their conformational flexibility. acs.org By creating stereodefined, conformationally constrained analogs of this compound, it may be possible to develop potent and selective mimetics for use in chemical biology. acs.org

Functionalized Probes: Introducing reporter groups, such as fluorescent tags or photo-cross-linkers, could turn derivatives of this compound into tools for studying biological processes or for applications in materials science. Photocatalytic methods that install boryl and silyl (B83357) groups are particularly useful for creating versatile synthetic intermediates for this purpose. chemrxiv.org

The table below outlines potential derivatives and their targeted research applications.

| Derivative Class | Modification Strategy | Potential Research Application |

| Conformationally Restricted Analogs | Introduction of rigid elements (e.g., dienes, rings) into the alkyl chain. | Probing fatty acid binding pockets in enzymes and receptors; developing selective biological modulators. acs.org |

| Aryl-Urea Conjugates | Attachment of an aryl-urea moiety to the alkyl chain. | Creating novel mitochondrial uncouplers for metabolic research. rsc.org |

| Terminally Functionalized Derivatives | Selective C-H activation/functionalization at the ω-position or phenyl ring. | Synthesis of polymers, materials science, drug-conjugate systems. bohrium.comsciencedaily.com |

| Isotopically Labeled Standards | Incorporation of stable isotopes (e.g., ²H, ¹³C). | Use as internal standards in mass spectrometry-based metabolomics and pharmacokinetic studies. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The role of artificial intelligence (AI) and machine learning (ML) in organic synthesis is rapidly expanding and will undoubtedly impact future research on this compound. bohrium.comresearchgate.net These computational tools can accelerate discovery and optimization in several key areas.

Retrosynthesis and Route Planning: AI algorithms can analyze the structure of this compound and propose viable synthetic routes by deconstructing the molecule into readily available starting materials. nih.gov This can help chemists identify novel and more efficient pathways that might not be immediately obvious.